molecular formula C6H4ClNO2 B051624 6-Chloropicolinic acid CAS No. 4684-94-0

6-Chloropicolinic acid

Cat. No. B051624
CAS RN: 4684-94-0
M. Wt: 157.55 g/mol
InChI Key: ZLKMOIHCHCMSFW-UHFFFAOYSA-N
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Patent
US04614833

Procedure details

A mixture of 40 g 6-chloro-2-pyridinecarboxilic acid and 150 ml SOCl2 is refluxed 4 hrs. After removing excess SOCl2 there is obtained 44 g 6-chloro-2-pyridinecarboxylic acid chloride, m.p. 76° C.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.O=S(Cl)[Cl:13]>>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([Cl:13])=[O:10])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)C(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After removing excess SOCl2

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=N1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.